molecular formula C15H19N3O4S B2976189 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide CAS No. 2176152-04-6

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2976189
CAS No.: 2176152-04-6
M. Wt: 337.39
InChI Key: HVAHFCSRONCTEQ-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with methoxy and methyl groups, linked via a sulfonamide bridge to a benzene ring bearing additional methoxy and methyl substituents. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-9-8-12(6-7-13(9)21-4)23(19,20)18-14-10(2)16-15(22-5)17-11(14)3/h6-8,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAHFCSRONCTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure can be compared to sulfonamide derivatives in the evidence:

Compound Name/ID Key Structural Features Reference
Target Compound Benzene (4-methoxy, 3-methyl) + sulfonamide + pyrimidine (2-methoxy, 4,6-dimethyl) N/A
3j/3k (Molecules, 2009) Benzimidazole-sulfinyl/sulfonyl groups + pyridylmethyl substituents + phenoxy linkages
5-Bromo-2-N-f7-methoxy... (Research Paper, 2019) Pyrimidine with bromo/chloro substituents + cyclopropane-benzoxazine + pyridylmethoxy
951947-54-9 (Chemicals, 2024) Trioxo-thiazolidinyl + methoxybenzyl groups + sulfonamide

Key Observations :

  • The target compound’s pyrimidine core distinguishes it from benzimidazole-based analogs like 3j/3k, which exhibit broader heterocyclic systems. Pyrimidines are smaller and may confer higher metabolic stability compared to benzimidazoles .
  • The dual methoxy groups on both aromatic rings in the target compound contrast with the single methoxy in 951947-54-9, likely enhancing lipophilicity and steric hindrance .

Physicochemical Properties

Available data from analogs suggest trends:

Property Target Compound (Inferred) 3j/3k (Molecules, 2009) 951947-54-9 (Chemicals, 2024)
Melting Point ~80-100°C (estimated) 76-80°C Not reported
Solubility Low water solubility (lipophilic) Soluble in organic solvents Likely low (trioxo-thiazolidine)
NMR Shifts δ ~2.2-4.0 (methyl/methoxy groups) δ 2.21–8.75 (complex splitting) Not reported

Analysis :

  • The target’s methyl and methoxy groups may increase steric bulk compared to simpler sulfonamides, reducing aqueous solubility but improving membrane permeability .
  • The absence of sulfinyl groups (cf.

Biological Activity

4-Methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activities, particularly in the fields of antibacterial and antiviral research. This compound's unique structure, featuring a pyrimidine ring and a sulfonamide functional group, suggests diverse pharmacological applications.

Antibacterial Properties

Sulfonamides, including the compound , are known for their antibacterial effects . They function primarily by inhibiting bacterial growth through interference with folic acid synthesis. The mechanism involves acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate metabolism. This inhibition leads to a depletion of folate necessary for DNA synthesis, ultimately resulting in bacterial cell death.

Antiviral Activity

Research indicates that derivatives of sulfonamides may also exhibit antiviral properties . For instance, related compounds have shown potential against various viruses by enhancing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication . The specific activity of this compound against specific viral strains remains to be thoroughly investigated.

Structure-Activity Relationship (SAR)

The structural features of this compound play a significant role in its biological activity:

Structural FeatureDescriptionPotential Impact
Pyrimidine RingSubstituted with methoxy and methyl groupsEnhances binding affinity to target enzymes
Sulfonamide GroupKnown for antibacterial activityInhibits folate synthesis in bacteria

Study on Antibacterial Efficacy

A study focused on similar sulfonamide compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective bactericidal action, suggesting that modifications to the sulfonamide moiety can enhance efficacy against resistant strains .

Evaluation of Antiviral Potential

Another research effort evaluated the antiviral activity of related compounds against Hepatitis B Virus (HBV). These studies revealed that certain derivatives could effectively inhibit HBV replication both in vitro and in vivo, highlighting the potential for further exploration of this compound as an antiviral agent .

Conclusion and Future Directions

The compound this compound exhibits promising biological activities primarily due to its sulfonamide structure. While existing studies provide a foundation for understanding its antibacterial and potential antiviral properties, further research is essential to elucidate its full range of biological activities and therapeutic applications.

Future investigations should focus on:

  • In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
  • Mechanistic studies to clarify how this compound interacts with specific bacterial and viral targets.
  • Clinical trials to evaluate its efficacy and safety in humans.

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